GHRP-6 Acetate

Description

Properties

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWOPQAMQAZCJE-SLBOMMQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H68N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145177-42-0 | |

| Record name | Growth hormone releasing hexapeptide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-110679 ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GHRP-6 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth Hormone Releasing Peptide-6 (GHRP-6) Acetate (B1210297) is a synthetic hexapeptide that has garnered significant interest for its potent ability to stimulate endogenous growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of GHRP-6. It details the peptide's interaction with its primary receptor, the growth hormone secretagogue receptor 1a (GHSR-1a), and the subsequent intracellular signaling cascades that culminate in the pulsatile release of GH from the anterior pituitary. Furthermore, this guide explores the secondary receptor interactions of GHRP-6, particularly with CD36, which are thought to mediate its cardioprotective and other non-GH-related effects. Quantitative data on binding affinities and dose-dependent responses are presented, along with detailed protocols for key experimental assays used to elucidate these mechanisms.

Core Mechanism of Action: GHSR-1a-Mediated Growth Hormone Release

GHRP-6 is a structural and functional mimic of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR).[1][2][3] The primary mechanism of action of GHRP-6 is initiated by its binding to the GHSR-1a, a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and the anterior pituitary gland.[1][2] This interaction triggers a specific intracellular signaling pathway that is distinct from that of the native Growth Hormone-Releasing Hormone (GHRH).[4]

Receptor Binding and Activation

GHRP-6 binds to the GHSR-1a with high affinity, initiating a conformational change in the receptor that facilitates its coupling to and activation of the Gq/11 class of G-proteins.[5]

Downstream Signaling Cascade

The activation of Gq/11 by the GHRP-6-bound GHSR-1a initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][4]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][8] This leads to a rapid and transient increase in intracellular calcium concentration.[6][8]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[6][7]

-

Stimulation of GH Exocytosis: The elevated intracellular calcium levels and the activation of PKC are the critical terminal signals that stimulate the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the pulsatile release of growth hormone into the bloodstream.[9]

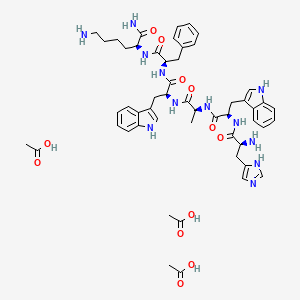

Caption: GHRP-6 signaling cascade via GHSR-1a.

Secondary Mechanism of Action: Interaction with CD36

Beyond its effects on GH secretion, GHRP-6 has been shown to interact with the scavenger receptor CD36.[10] This interaction is implicated in some of the non-GH-mediated effects of GHRP-6, such as its cardioprotective properties. The binding of GHRP-6 to CD36 can modulate intracellular signaling pathways, although these are less well-characterized than the GHSR-1a pathway.

Caption: GHRP-6 interaction with the CD36 receptor.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of GHRP-6 with its receptors and its biological activity.

Table 1: Receptor Binding Affinities of GHRP-6

| Receptor | Species | Parameter | Value | Reference |

| GHSR-1a | Human | pKd | 6.6 - 8.8 | [11] |

| GHSR-1a | Rat | pKi | 8.8 | [11] |

| CD36 | Rat | IC50 | 2.03 ± 1.36 µM | [10] |

Table 2: In Vitro Growth Hormone Release from Rat Pituitary Cells

| Treatment | Concentration | Time Point | GH Release (ng/mL) | Reference |

| Control | - | 0 min | 11.0 ± 1.4 | |

| GHRP-6 | 10⁻⁸ M | 10 min | 90.3 ± 12.2 | |

| GHRP-6 | 10⁻⁸ M | 20 min | 78.3 ± 4.5 | |

| GHRP-6 | 10⁻⁸ M | 30 min | 78.0 ± 4.8 | |

| GHRH | 10⁻⁸ M | 10 min | 69.8 ± 4.3 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GHRP-6.

Radioligand Binding Assay for GHSR-1a

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of GHRP-6 for the GHSR-1a.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing GHSR-1a (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, combine in each well:

-

Cell membranes (typically 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Ghrelin or a labeled GHRP analog) near its Kd value.

-

Varying concentrations of unlabeled GHRP-6 (for competition).

-

For total binding wells, add binding buffer instead of competitor.

-

For non-specific binding wells, add a high concentration of unlabeled ghrelin or GHRP-6.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of GHRP-6.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro GH Release Assay from Primary Pituitary Cells

This protocol describes the measurement of GH release from primary rat pituitary cells in response to GHRP-6 stimulation.

Methodology:

-

Cell Isolation and Culture:

-

Euthanize Sprague-Dawley rats and aseptically remove the anterior pituitary glands.

-

Mince the tissue and enzymatically digest (e.g., with trypsin or collagenase) to obtain a single-cell suspension.

-

Plate the cells in multi-well plates coated with an appropriate substrate (e.g., poly-L-lysine) in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Allow the cells to adhere and recover for 48-72 hours.

-

-

GH Release Assay:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells in fresh serum-free medium for a short period.

-

Replace the medium with fresh medium containing various concentrations of GHRP-6 (e.g., 10⁻¹⁰ to 10⁻⁶ M). Include a vehicle control.

-

Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

-

Collect the supernatant from each well.

-

-

GH Quantification:

-

Measure the concentration of GH in the collected supernatants using a validated immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), with a species-specific GH antibody and standard.

-

-

Data Analysis:

-

Normalize the amount of GH released to the number of cells or total protein content per well.

-

Plot the amount of GH released as a function of the GHRP-6 concentration to generate a dose-response curve and determine the EC50 value.

-

Intracellular Calcium Imaging

This protocol outlines the measurement of changes in intracellular calcium concentration in pituitary cells in response to GHRP-6 using a fluorescent calcium indicator.[6]

Methodology:

-

Cell Preparation and Dye Loading:

-

Culture primary pituitary cells or a suitable cell line (e.g., GH3 cells) on glass coverslips.

-

Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye and allow for de-esterification of the AM ester within the cells.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).

-

Alternately excite the Fura-2-loaded cells at 340 nm and 380 nm and capture the emission at ~510 nm using a sensitive camera.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Introduce GHRP-6 into the perfusion solution at the desired concentration and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Plot the fluorescence ratio as a function of time to visualize the calcium transient in response to GHRP-6.

-

The peak amplitude and the area under the curve of the calcium response can be quantified.

-

Conclusion

The primary mechanism of action of GHRP-6 acetate is the stimulation of growth hormone release from the anterior pituitary via the activation of the GHSR-1a and the subsequent Gq/11-PLC-IP3/DAG signaling pathway. This leads to an increase in intracellular calcium, which triggers the exocytosis of GH-containing vesicles. Additionally, GHRP-6 interacts with the CD36 receptor, which may contribute to its pleiotropic effects, including cardioprotection. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of GHRP-6 and related growth hormone secretagogues.

References

- 1. Synthesis and Biomedical Potential of Azapeptide Modulators of the Cluster of Differentiation 36 Receptor (CD36) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptideslabuk.com [peptideslabuk.com]

- 3. peptideslabuk.com [peptideslabuk.com]

- 4. researchgate.net [researchgate.net]

- 5. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth hormone releasing peptide (GHRP-6) stimulates phosphatidylinositol (PI) turnover in human pituitary somatotroph cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth hormone-releasing hexapeptide (GHRP-6) increases intracellular calcium concentrations in cultured cells from human pituitary adenomas of different types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of GHRP-6 on the intracellular Na+ concentration of rat pituitary cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GHRP-6 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. KoreaMed [koreamed.org]

GHRP-6 Acetate: A Technical Guide to a Synthetic Ghrelin Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth Hormone Releasing Peptide-6 (GHRP-6) Acetate is a synthetic hexapeptide that has garnered significant interest for its potent ability to stimulate growth hormone (GH) secretion. Functioning as a ghrelin mimetic, GHRP-6 acts as a powerful agonist at the growth hormone secretagogue receptor (GHS-R1a). This technical guide provides an in-depth overview of GHRP-6 Acetate, including its mechanism of action, downstream signaling pathways, pharmacokinetic profile, and a summary of its effects from in vitro and in vivo studies, including clinical trials in humans. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

GHRP-6 is a first-generation growth hormone secretagogue, composed of six amino acids with the sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH2.[1] Its primary pharmacological action is the stimulation of GH release from the anterior pituitary gland.[2][3] Unlike Growth Hormone-Releasing Hormone (GHRH), which acts on the GHRH receptor, GHRP-6 mimics the action of ghrelin, the endogenous ligand for the GHS-R1a, also known as the ghrelin receptor.[4][5] This distinct mechanism of action offers a unique avenue for modulating GH levels for therapeutic and research purposes.

Mechanism of Action and Signaling Pathways

GHRP-6 exerts its biological effects primarily through its interaction with the GHS-R1a, a G-protein coupled receptor.[4][6] This binding initiates a cascade of intracellular signaling events, leading to the secretion of growth hormone.

GHS-R1a Receptor Binding and Activation

GHRP-6 acts as a potent agonist at the GHS-R1a receptor.[7] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.

Downstream Signaling Cascades

The activation of Gq/11 by the GHRP-6-bound GHS-R1a initiates several downstream signaling pathways:

-

Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][9] This increase in intracellular calcium is a critical step in the exocytosis of GH-containing secretory granules from somatotrophs.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC).[9]

-

PI3K/Akt and ERK1/2 Pathways: GHRP-6 has also been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are involved in cell survival and proliferation.

The following diagram illustrates the primary signaling pathway of this compound:

References

- 1. Effect of GHRP-6 and GHRH on GH secretion in rats following chronic glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GH-releasing hormone and GH-releasing peptide-6 for diagnostic testing in GH-deficient adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The GHRH/GHRP-6 test for the diagnosis of GH deficiency in elderly or severely obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 6. longdom.org [longdom.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of the reproducibility of the GHRH plus GHRP-6 test of growth hormone reserve in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ghrelin receptor, formally known as the growth hormone secretagogue receptor 1a (GHSR1a), is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes. Primarily recognized for its potent orexigenic effects and its function in regulating growth hormone secretion, the influence of GHSR1a extends to energy homeostasis, glucose metabolism, and gastrointestinal motility.[1] The receptor is activated by its endogenous ligand, ghrelin, a 28-amino acid peptide predominantly synthesized in the stomach. A unique feature of ghrelin is the necessity of octanoylation on its third serine residue for full receptor activation.[2]

GHSR1a exhibits a high degree of constitutive activity, meaning it can signal in the absence of an agonist. This basal activity is physiologically significant and adds a layer of complexity to its regulation.[3] Furthermore, the receptor's ability to form homodimers and heterodimers with other GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, diversifies its signaling capabilities and physiological outputs.[4][5] This technical guide provides a comprehensive overview of the core downstream signaling pathways initiated by the activation of the ghrelin receptor, presents quantitative data for key signaling events, and details the experimental protocols used to elucidate these pathways.

Core Signaling Cascades

Upon activation, the ghrelin receptor transduces signals through multiple intracellular pathways, primarily mediated by heterotrimeric G proteins and β-arrestins. The promiscuous coupling of GHSR1a to various G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, allows for a wide range of cellular responses.[4][6]

Gαq/11 Signaling Pathway

The canonical and most well-characterized signaling pathway for GHSR1a involves its coupling to the Gαq/11 family of G proteins.[4][7] This pathway is fundamentally linked to ghrelin's primary effects on appetite stimulation and hormone release.[6] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The subsequent rise in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[8] Downstream of this cascade, activated PKC can phosphorylate a variety of substrates, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[9][10]

Gαq/11 signaling cascade of the ghrelin receptor.

Gαi/o Signaling Pathway

The ghrelin receptor also couples to the Gαi/o family of G proteins, which are inhibitory in nature.[4] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This pathway is particularly relevant in tissues like the pancreas, where it can attenuate glucose-induced insulin (B600854) release.[11]

Beyond cAMP inhibition, the βγ subunits released from the activated Gαi/o heterotrimer can independently activate other signaling molecules, most notably phosphoinositide 3-kinase (PI3K).[4][12] Activation of PI3K initiates the PI3K/Akt signaling cascade, a crucial pathway involved in cell survival, proliferation, and metabolism.[12][13] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and its upstream activator, PDK1.[12] This membrane recruitment leads to the phosphorylation and full activation of Akt.[12]

Gαi/o signaling cascade of the ghrelin receptor.

Gα12/13 Signaling Pathway

Coupling of GHSR1a to Gα12/13 has also been reported, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[4] This pathway is primarily involved in the regulation of the actin cytoskeleton, influencing processes such as cell shape, migration, and smooth muscle contraction.[3]

β-Arrestin-Mediated Signaling

In addition to G protein-mediated signaling, GHSR1a activation recruits β-arrestins (β-arrestin 1 and 2).[3] Initially known for their role in GPCR desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own wave of signaling, independent of G proteins.[14] For GHSR1a, β-arrestin recruitment is crucial for the activation of the ERK1/2 pathway and also contributes to RhoA activation.[3] This β-arrestin-dependent signaling can be temporally and spatially distinct from G protein-mediated signaling, adding another dimension to the receptor's functional repertoire.[13]

β-Arrestin signaling cascade of the ghrelin receptor.

Quantitative Data on Signaling Events

The following tables summarize key quantitative parameters associated with the activation of GHSR1a downstream signaling pathways. These values are typically determined in heterologous expression systems (e.g., HEK293 or CHO cells) stably or transiently expressing GHSR1a.

Table 1: Gαq/11 Pathway Activation

| Parameter | Agonist | Value | Cell System | Reference |

| EC50 of Ca2+ Mobilization | Ghrelin | 0.95 nM | CHO-hGHSR1a | [15] |

| EC50 of Ca2+ Mobilization | Ghrelin | 23 nM | HEK293-GHSR | [2] |

| EC50 of IP1 Production | Ghrelin | 1.1 nM | HEK293T | [16] |

| EC50 of IP1 Production | MK-0677 | 0.19 nM | HEK293T | [16] |

Table 2: Gαi/o Pathway Activation

| Parameter | Agonist | Value | Cell System | Reference |

| EC50 of Gαi1 Activation | Ghrelin | 2.5 nM | HEK293T | [16] |

| EC50 of GαoA Activation | Ghrelin | 1.7 nM | HEK293T | [16] |

| Akt Phosphorylation (S473/T308) | Ghrelin (100 nM) | Peak at ~20 min | HEK-GHSR1a | [9] |

Table 3: MAPK/ERK Pathway Activation

| Parameter | Agonist | Value | Cell System | Reference |

| Peak ERK1/2 Phosphorylation | Ghrelin | 5 - 10 min | CHO-hGHSR1a | [15] |

| Fold Change in p-ERK1/2 | Tabimorelin (100 nM) | 4.50 ± 0.48 | GHSR-1a expressing cells | [1] |

| p-CREB Expression | Ghrelin (200 nM) | 4-fold increase | Hippocampal Slices |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of signal transduction. Below are protocols for key experiments used to quantify the activity of ghrelin receptor downstream pathways.

Western Blotting for Phosphorylated ERK1/2 and Akt

This protocol allows for the semi-quantitative determination of protein phosphorylation.

Workflow for Western Blotting of phosphorylated proteins.

1. Cell Culture and Treatment:

-

Seed GHSR1a-expressing cells (e.g., HEK293, CHO) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal phosphorylation levels.

-

Treat cells with various concentrations of ghrelin or other ligands for specified time points (e.g., 5, 10, 20, 30 minutes). Include a vehicle-only control.

2. Cell Lysis:

-

After treatment, immediately place the plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK1/2 or anti-p-Akt S473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK1/2 or anti-total-Akt).

-

Quantify the band intensities using densitometry software. The signal for the phosphorylated protein is normalized to the signal for the total protein.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium following Gαq/11 activation.

1. Cell Preparation:

-

Seed GHSR1a-expressing cells in a black, clear-bottom 96-well plate and grow to confluency.

2. Dye Loading:

-

Prepare a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) with 0.2% Pluronic F-127.

-

Remove the culture medium from the cells and add 50 µL of the dye loading buffer to each well.

-

Incubate for 1 hour at 37°C in the dark.

3. Assay Procedure:

-

After incubation, wash the cells twice with HBSS buffer.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

-

Inject the ghrelin solution at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

4. Data Analysis:

-

The change in fluorescence intensity (F/F0) is plotted against time to visualize the calcium transient.

-

The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

BRET assays are used to monitor protein-protein interactions in real-time in living cells.

1. Plasmid Construction and Transfection:

-

Construct plasmids where GHSR1a is fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin is fused to a BRET acceptor (e.g., Venus, a YFP variant).

-

Co-transfect HEK293 cells with the GHSR1a-Rluc8 and Venus-β-arrestin plasmids.

2. Cell Plating:

-

24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.

3. BRET Measurement:

-

48 hours post-transfection, wash the cells with PBS.

-

Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.

-

Immediately measure the luminescence emitted at the wavelengths corresponding to the donor (~480 nm) and the acceptor (~530 nm) using a BRET-compatible plate reader.

-

Add the agonist (ghrelin) and measure the change in the BRET ratio over time.

4. Data Analysis:

-

The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).

-

An increase in the BRET ratio upon agonist stimulation indicates recruitment of β-arrestin to the receptor.

-

Dose-response curves can be generated to determine the potency (EC50) of ligands for β-arrestin recruitment.

Conclusion

The ghrelin receptor, GHSR1a, is a complex signaling hub that utilizes a variety of G protein-dependent and β-arrestin-mediated pathways to exert its diverse physiological effects. A thorough understanding of these intricate signaling networks is paramount for the rational design of novel therapeutics targeting this receptor. The ability to selectively modulate specific downstream pathways, a concept known as biased agonism, holds immense promise for developing drugs with improved efficacy and reduced side effects for conditions ranging from metabolic disorders to cachexia. The quantitative assays and detailed protocols provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of ghrelin receptor signaling and translating these discoveries into clinical applications.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ghrelin rapidly elevates protein synthesis in vitro by employing the rpS6K-eEF2K-eEF2 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Src Regulates Akt Signaling in Response to Ghrelin via β-Arrestin Signaling-Independent and -Dependent Mechanisms | PLOS One [journals.plos.org]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ghrelin Through GHSR1a and OX1R Heterodimers Reveals a Gαs–cAMP-cAMP Response Element Binding Protein Signaling Pathway in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. c-Src Regulates Akt Signaling in Response to Ghrelin via β-Arrestin Signaling-Independent and -Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The SHP-1 protein tyrosine phosphatase negatively modulates Akt signaling in the ghrelin/GHSR1a system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.cn [tools.thermofisher.cn]

- 16. Ghrelin and des-acyl ghrelin inhibit aromatase expression and activity in human adipose stromal cells: suppression of cAMP as a possible mechanism. [vivo.weill.cornell.edu]

Cellular Effects of GHRP-6 on Pituitary Somatotrophs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cellular and molecular mechanisms by which Growth Hormone Releasing Peptide-6 (GHRP-6) stimulates growth hormone (GH) secretion from anterior pituitary somatotrophs. It details the signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.

Mechanism of Action

GHRP-6 is a synthetic hexapeptide that acts as a potent growth hormone secretagogue (GHS).[1][2] Its primary site of action is the anterior pituitary gland, where it directly stimulates somatotroph cells to release GH.[3] It also has a secondary action at the hypothalamic level, promoting the release of Growth Hormone-Releasing Hormone (GHRH) and inhibiting somatostatin, the primary inhibitor of GH release.[2][4][5]

1.1 Receptor Binding GHRP-6 initiates its cellular effects by binding to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a).[1][6] This receptor, distinct from the GHRH receptor, is a G protein-coupled receptor (GPCR) and is the endogenous receptor for ghrelin.[1] The specific binding of GHRP-6 to GHS-R1a triggers a cascade of intracellular signaling events.[1]

1.2 Primary Signaling Cascade: The Phospholipase C Pathway Unlike GHRH, which primarily acts via the adenylyl cyclase-cAMP pathway, the principal signaling mechanism for GHRP-6 in somatotrophs is the activation of the Phospholipase C (PLC) pathway.[7][8][9] This pathway is central to GHRP-6's secretagogue activity.

The sequence of events is as follows:

-

G Protein Activation: Binding of GHRP-6 to GHS-R1a activates an associated Gq/11 protein.

-

PLC Activation: The activated G protein stimulates the enzyme Phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[9][10]

1.3 Role of Intracellular Calcium ([Ca²⁺]i) The mobilization of calcium is a critical step in GHRP-6-induced GH secretion.[11] GHRP-6 causes a characteristic biphasic increase in cytosolic Ca²⁺ concentration:

-

Phase 1: Mobilization from Intracellular Stores: IP3 diffuses through the cytosol and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the rapid release of stored Ca²⁺ into the cytosol.[10][11][12]

-

Phase 2: Influx of Extracellular Calcium: The initial rise in [Ca²⁺]i and other downstream events lead to depolarization of the cell membrane, which opens voltage-gated Ca²⁺ channels.[11] This results in a sustained influx of extracellular Ca²⁺, which is essential for the prolonged secretory response.[8][11]

1.4 Involvement of Protein Kinase C (PKC) The second messenger DAG, in concert with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC).[7][13] Activated PKC phosphorylates various cellular proteins involved in the machinery of hormone exocytosis. The activation of PKC is considered a crucial component of GHRP-6's action, as PKC inhibitors markedly reduce GHRP-6-stimulated GH release.[13][14]

1.5 Crosstalk with the cAMP Pathway While the PLC/PKC pathway is primary, GHRP-6's effects are not entirely independent of other signaling systems. In rat somatotrophs, GHRP-6 does not significantly increase cyclic AMP (cAMP) levels on its own but can potentiate the cAMP accumulation induced by GHRH.[8][13] This suggests a "crosstalk" between the PLC and adenylyl cyclase pathways, which may underlie the synergistic effect observed when GHRP-6 and GHRH are co-administered.[15][16] However, this effect appears to be species-specific, as it is not observed in ovine somatotrophs.[8][17]

Quantitative Effects of GHRP-6

The following tables summarize quantitative data from in vitro and in vivo studies, demonstrating the dose-dependent and synergistic effects of GHRP-6.

Table 1: Dose-Dependent GH Secretion in Response to GHRP-6

| Species/Model | GHRP-6 Concentration | GH Release (Mean ± SEM) | Fold Increase vs. Control | Reference |

|---|---|---|---|---|

| Porcine Pituitary Cells | 10⁻⁹ M | - | Stimulatory | [3] |

| Porcine Pituitary Cells | 10⁻⁶ M | - | Stimulatory | [3] |

| Human Fetal Pituitary | 100 nmol/L | - | ~80% increase | [18] |

| Obese Human Subjects | 100 µg (i.v.) | 15.7 ± 4.4 µg/L (peak) | ~2.3x vs GHRH | [19] |

| Rats (in vivo) | 1 µg/kg | Increased plasma GH | Dose-dependent | [20] |

| Rats (in vivo) | 25 µg/kg | Increased plasma GH | Dose-dependent |[20] |

Table 2: Effect of GHRP-6 on Second Messengers

| Species/Model | GHRP-6 Treatment | Measured Parameter | Result | Reference |

|---|---|---|---|---|

| Human Somatotrophinoma Cells | Dose-dependent | PI Turnover | 2.1 - 7.9 fold increase | [7][9] |

| Rat Pituitary Cells | Dose-dependent | [³H]Inositol Phosphates | Dose-dependent rise | [10] |

| Human Pituitary Adenoma Cells | > 1 nmol/L | Intracellular Ca²⁺ ([Ca²⁺]i) | Significant increase |[12] |

Table 3: Additive/Synergistic Effects of GHRP-6 and GHRH on GH Secretion

| Species/Model | Treatment | GH Release (Mean ± SEM) | Effect Type | Reference |

|---|---|---|---|---|

| Porcine Pituitary Cells | GHRP-6 (10⁻⁶ M) + GHRH (10⁻⁸ M) | - | Additive | [3] |

| Obese Human Subjects | GHRP-6 (100 µg) + GHRH (100 µg) | 42.2 ± 10.9 µg/L (peak) | Synergistic | [19] |

| Human Fetal Pituitary | GHRP-6 + GHRH | - | Additive (2.8-fold induction) |[18] |

Detailed Experimental Protocols

The following sections provide methodologies for key experiments used to study the effects of GHRP-6.

3.1 Protocol 1: Primary Culture of Pituitary Somatotrophs This protocol outlines the isolation and culture of anterior pituitary cells for in vitro assays.[21][22]

-

Tissue Harvest: Euthanize animals (e.g., rats) according to approved ethical guidelines. Aseptically remove pituitary glands and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissection: Under a dissecting microscope, separate the anterior lobes from the neurointermediate lobes.

-

Enzymatic Digestion: Mince the anterior pituitary tissue and incubate in a digestion solution (e.g., HBSS with collagenase and DNase I) at 37°C with gentle agitation.[21]

-

Cell Dispersion: After digestion, gently triturate the tissue fragments using a fire-polished Pasteur pipette to create a single-cell suspension.

-

Filtration and Washing: Pass the suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue. Wash the cells by centrifugation and resuspend them in culture medium (e.g., DMEM with 10% Fetal Bovine Serum and antibiotics).[23]

-

Plating: Determine cell viability and concentration using trypan blue exclusion. Seed the cells onto poly-L-lysine-coated culture plates at a desired density and incubate for 2-4 days before experimentation.[23]

3.2 Protocol 2: In Vitro GH Release Assay This protocol measures the amount of GH secreted into the culture medium following stimulation.[21]

-

Cell Preparation: Use primary pituitary cells cultured in multi-well plates as described in Protocol 1.

-

Baseline Establishment: Gently wash the cells with serum-free medium and then pre-incubate them in the same medium for 2-4 hours to minimize basal secretion.

-

Stimulation: Aspirate the pre-incubation medium and add fresh serum-free medium containing the desired concentrations of GHRP-6 (and/or other secretagogues like GHRH or inhibitors). Include a vehicle-only control group.

-

Incubation: Incubate the cells for a specified time (e.g., 2 hours).[18]

-

Sample Collection: Carefully collect the supernatant (culture medium) from each well.

-

Quantification: Measure the concentration of GH in the collected samples using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[3][24]

3.3 Protocol 3: Dynamic Hormone Secretion Analysis via Perifusion Perifusion allows for the study of the dynamics of hormone release with high temporal resolution.[25][26]

-

System Setup: A perifusion system consists of media reservoirs, a peristaltic pump, a water-jacketed chamber containing the cells mixed with a matrix (e.g., Cytodex beads), and a fraction collector.[27]

-

Cell Loading: Dispersed pituitary cells are mixed with hydrated Cytodex beads and loaded into the perifusion chamber.

-

Equilibration: The cells are perifused with basal medium at a constant flow rate (e.g., 0.5 mL/min) at 37°C until a stable baseline of GH secretion is achieved.

-

Pulsatile Stimulation: The inflow is switched to a medium containing the test substance (e.g., GHRP-6) for a short duration (a "pulse"), followed by a return to the basal medium.

-

Fraction Collection: The effluent from the chamber is continuously collected in tubes at short intervals (e.g., 1-5 minutes).

-

Analysis: The GH concentration in each fraction is determined by immunoassay to generate a high-resolution profile of the secretory response over time.

3.4 Protocol 4: Measurement of Intracellular Calcium ([Ca²⁺]i) This method uses fluorescent dyes to visualize and quantify changes in cytosolic calcium concentration.[10][28]

-

Cell Plating: Plate dispersed pituitary cells on glass-bottom dishes coated with poly-L-lysine.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM in a physiological salt solution. The "AM" ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells and incubate them in a dye-free solution to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

-

Imaging: Mount the dish on the stage of an inverted fluorescence microscope equipped with a camera and a light source capable of excitation at the appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Stimulation and Recording: Begin recording baseline fluorescence. Add GHRP-6 to the dish via a perfusion system while continuously recording the fluorescence intensity changes at the different excitation wavelengths.

-

Data Analysis: The ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) is calculated, which corresponds to the intracellular calcium concentration.

3.5 Protocol 5: Electrophysiological Analysis using Patch-Clamp The patch-clamp technique is used to study the ionic currents across the somatotroph membrane.[29][30]

-

Preparation: Use pituitary cells cultured on glass coverslips.

-

Pipette Fabrication: Pull microelectrodes from borosilicate glass capillaries using a micropipette puller. The tip should have a resistance of 2-5 MΩ when filled with an appropriate intracellular solution.

-

Recording Setup: Place the coverslip in a recording chamber on an inverted microscope equipped with micromanipulators. The setup must be on an anti-vibration table to ensure stability.

-

Seal Formation: Under visual control, carefully guide the micropipette to the surface of a somatotroph. Apply gentle suction to form a high-resistance "gigaseal" (resistance >1 GΩ) between the pipette tip and the cell membrane. This is the "cell-attached" configuration.

-

Whole-Cell Configuration: To measure currents across the entire cell membrane, apply a stronger pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive continuity between the pipette and the cell interior. This is the "whole-cell" configuration.

-

Voltage-Clamp Recording: In voltage-clamp mode, the membrane potential is held at a specific voltage by the amplifier. The current required to maintain this voltage is recorded, reflecting the flow of ions through open channels. The effect of GHRP-6 on specific ion channels can be studied by applying it to the bath while recording these currents.[29]

Conclusion

GHRP-6 exerts its powerful GH-releasing effect on pituitary somatotrophs primarily by activating the GHS-R1a and stimulating the PLC/IP3/DAG signaling cascade. This leads to a biphasic increase in intracellular calcium and the activation of PKC, culminating in the exocytosis of GH-containing vesicles. While largely cAMP-independent, its ability to potentiate GHRH signaling highlights a complex interplay between intracellular pathways. The detailed understanding of these cellular effects, facilitated by the experimental protocols described herein, is crucial for researchers and professionals in the field of endocrinology and for the development of novel therapeutics targeting the GH axis.

References

- 1. peptideslabuk.com [peptideslabuk.com]

- 2. particlepeptides.com [particlepeptides.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. peptideslabuk.com [peptideslabuk.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. hh.um.es [hh.um.es]

- 24. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]

- 28. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 30. en.wikipedia.org [en.wikipedia.org]

Unlocking Pleiotropy: A Technical Guide to the Non-Pituitary Effects of GHRP-6 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth Hormone Releasing Peptide-6 (GHRP-6) Acetate, a synthetic hexapeptide, is well-established as a potent growth hormone secretagogue. However, a growing body of preclinical evidence illuminates a diverse range of non-pituitary, pleiotropic effects, positioning GHRP-6 as a molecule of significant interest for therapeutic development beyond endocrine applications. This technical guide provides an in-depth exploration of the cytoprotective, cardioprotective, neuroprotective, anti-inflammatory, and metabolic actions of GHRP-6. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to equip researchers with a comprehensive understanding of its multifaceted pharmacological profile.

Introduction

GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic analog of met-enkephalin (B1676343) that stimulates the release of growth hormone (GH) by activating the ghrelin receptor (GHS-R1a).[1][2] While its effects on the pituitary have been extensively studied, research has unveiled a spectrum of activities in peripheral tissues, independent of the GH/IGF-1 axis. These non-pituitary effects are largely mediated through its interaction with the GHS-R1a and the scavenger receptor CD36, which are expressed in a variety of tissues including the heart, brain, liver, and immune cells.[3][4] This guide focuses on these peripheral actions, providing a foundational resource for researchers investigating the therapeutic potential of GHRP-6.

Cardioprotective Effects

GHRP-6 has demonstrated significant cardioprotective properties in various preclinical models of cardiac injury.

Attenuation of Ischemia/Reperfusion (I/R) Injury

In a porcine model of acute myocardial infarction, GHRP-6 administration has been shown to dramatically reduce the extent of cardiac tissue damage following an ischemic event.[5][6]

Quantitative Data: Cardioprotection in a Porcine Model of Myocardial Infarction

| Parameter | Control (Saline) | GHRP-6 (400 µg/kg) | Percentage Change | Citation(s) |

| Infarct Mass Reduction | - | - | 78% | [4][6][7] |

| Infarct Thickness Reduction | - | - | 50% | [4][6][7] |

| Ejection Fraction Increase | Baseline | +15-20% | 15-20% | [3] |

Experimental Protocol: Porcine Model of Acute Myocardial Infarction

This protocol outlines the methodology used to induce and treat myocardial infarction in a porcine model to evaluate the cardioprotective effects of GHRP-6.[5][6][8]

-

Animal Model: Female Cuban Creole pigs are utilized.

-

Anesthesia and Surgical Preparation:

-

Animals are anesthetized and monitored.

-

Surgical instrumentation is performed to access the heart.

-

-

Induction of Ischemia:

-

The left circumflex artery is completely occluded for 1 hour.

-

-

Reperfusion:

-

The occlusion is released, and the heart is reperfused for 72 hours.

-

-

Treatment:

-

GHRP-6 (400 µg/kg body weight) or normal saline is administered intravenously.

-

-

Assessment of Infarct Size:

-

Post-reperfusion, hearts are excised and processed.

-

The area at risk and the infarct size are determined using histological techniques.

-

-

Biochemical Analysis:

-

Serum levels of creatine (B1669601) kinase-MB (CK-MB) and C-reactive protein (CRP) are measured.

-

Signaling Pathways in Cardioprotection

The cardioprotective effects of GHRP-6 are mediated through the activation of pro-survival signaling pathways, primarily the PI3K/Akt pathway, upon binding to GHS-R1a and CD36 receptors on cardiomyocytes.[9]

GHRP-6 Cardioprotective Signaling Pathway.

Neuroprotective Effects

GHRP-6 exhibits neuroprotective properties, particularly in the context of ischemic stroke, by reducing neuronal damage and improving functional outcomes.

Reduction of Infarct Volume in Stroke Models

In a Mongolian gerbil model of global brain ischemia, the co-administration of GHRP-6 and Epidermal Growth Factor (EGF) significantly reduced infarct volume and preserved neuronal density.[10][11]

Quantitative Data: Neuroprotection in a Gerbil Stroke Model (GHRP-6 + EGF)

| Parameter | Vehicle Control | GHRP-6 (600 µg/kg) + EGF (100 µg/kg) | Citation(s) |

| Infarct Volume | High | Significantly Reduced | [10] |

| Neuronal Density | Low | Preserved | [10][11] |

| Survival | Lower | Significantly Improved | [10] |

| Neurological Outcome | Poor | Significantly Improved | [10] |

Experimental Protocol: Mongolian Gerbil Model of Global Brain Ischemia

This protocol details the procedure for inducing global brain ischemia in Mongolian gerbils to assess the neuroprotective effects of GHRP-6.[10][11]

-

Animal Model: Mongolian gerbils are used.

-

Induction of Ischemia:

-

Both common carotid arteries are occluded for 15 minutes.

-

-

Reperfusion:

-

The occlusions are released to allow for reperfusion.

-

-

Treatment:

-

GHRP-6 (600 µg/kg) in combination with rhEGF (100 µg/kg) is administered intraperitoneally immediately after the onset of reperfusion.

-

-

Assessment of Neurological Deficits:

-

Animals are evaluated daily for neurological deficits.

-

-

Histological Analysis:

-

Three days post-occlusion, animals are sacrificed.

-

Brain tissue is stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarcted tissue.

-

Experimental Workflow: Stroke Model and Analysis

Experimental workflow for the gerbil stroke model.

Anti-Inflammatory and Cytoprotective Effects

GHRP-6 exerts broad cytoprotective and anti-inflammatory effects in various tissues, including the liver and skin.

Hepatoprotection and Anti-Fibrotic Activity

In a rat model of carbon tetrachloride (CCl4)-induced liver cirrhosis, GHRP-6 demonstrated potent anti-fibrotic and hepatoprotective effects.[1][12]

Quantitative Data: Anti-Fibrotic Effects in a Rat Model of Liver Cirrhosis

| Administration Schedule | Parameter | Percentage Reduction | Citation(s) |

| Concomitant (Preventive) | Parenchymal Fibrotic Induration | >85% | [1][12] |

| Therapeutic (15 days) | Fibrotic Clearance | 37% | [1][12] |

| Therapeutic (60 days) | Fibrotic Area | 75% | [1][12] |

Enhanced Wound Healing

Topical application of GHRP-6 has been shown to accelerate wound healing in a rat model of full-thickness skin wounds.[4][7]

Quantitative Data: Wound Healing in a Rat Model

| Treatment | Wound Closure | Inflammatory Infiltrate | Citation(s) |

| GHRP-6 (400 µg/mL topical) | Significantly Enhanced | Reduced | [4][7][9] |

Experimental Protocol: Rat Model of Full-Thickness Wound Healing

This protocol describes the methodology for creating and treating full-thickness wounds in rats to evaluate the wound healing properties of GHRP-6.[4][7]

-

Animal Model: Wistar rats are used.

-

Wound Creation:

-

Excisional full-thickness wounds (6 mm in diameter) are created on the dorsum of the rats.

-

-

Treatment:

-

Wounds are topically treated twice a day for 5 days with a carboxymethylcellulose (CMC) jelly composition containing GHRP-6 (400 µg/mL).

-

-

Assessment of Wound Closure:

-

Wound closure dynamics are measured using planimetric analysis.

-

-

Histological and Molecular Analysis:

-

Wound tissue is collected for histological examination and RT-PCR analysis of inflammatory and fibrogenic markers.

-

Metabolic Effects

GHRP-6 also influences metabolic processes, particularly glucose and lipid metabolism, often in an insulin-dependent manner.

Interaction with Insulin and Glucose Metabolism

In streptozotocin-induced diabetic rats, GHRP-6 was found to potentiate insulin's effect on visceral fat mass accrual and adipocyte size.[13] It also increased the gene expression of fatty acid synthase (FAS) and glucose transporter-4 (GLUT4) in epididymal adipose tissue.[13]

Quantitative Data: Metabolic Effects in Diabetic Rats

| Parameter | GHRP-6 Effect | Citation(s) |

| Epididymal Fat Mass | Potentiated insulin's effect | [13] |

| Adipocyte Size | Potentiated insulin's effect | [13] |

| Fatty Acid Synthase (FAS) Gene Expression | Increased | [13] |

| Glucose Transporter-4 (GLUT4) Gene Expression | Increased | [13] |

Prokinetic Effects on the Gastrointestinal Tract

In diabetic mice with delayed gastric emptying, GHRP-6 accelerated both gastric emptying and intestinal transit in a dose-dependent manner, with the most effective dose being 200 µg/kg.[2]

Conclusion

The non-pituitary effects of GHRP-6 Acetate are extensive and hold significant therapeutic promise. Its demonstrated cardioprotective, neuroprotective, anti-inflammatory, and metabolic actions, mediated through the GHS-R1a and CD36 receptors and downstream signaling pathways like PI3K/Akt, open new avenues for research and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the pleiotropic potential of this intriguing hexapeptide. Future research should focus on elucidating the precise molecular mechanisms in different tissues and translating these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Prokinetic effects of a ghrelin receptor agonist GHRP-6 in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Growth Hormone-Releasing Peptides (GHRPs): A Historical Appraisal of the Evidences Supporting Their Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth Hormone-Releasing Peptide 6 Enhances the Healing Process and Improves the Esthetic Outcome of the Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Growth Hormone-Releasing Peptide 6 Enhances the Healing Process and Improves the Esthetic Outcome of the Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth-hormone-releasing peptide 6 (GHRP6) prevents oxidant cytotoxicity and reduces myocardial necrosis in a model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of dose-effect and therapeutic time window in preclinical studies of rhEGF and GHRP-6 coadministration for stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epidermal growth factor and growth hormone-releasing peptide-6: combined therapeutic approach in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Growth Hormone Releasing Peptide 6 (GHRP6) reduces liver fibrosis in CCl4 chronically intoxicated rats [scielo.sld.cu]

- 13. The positive effects of growth hormone-releasing peptide-6 on weight gain and fat mass accrual depend on the insulin/glucose status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Growth Hormone Secretagogues: A Technical History of Growth Hormone-Releasing Peptides

A comprehensive guide for researchers and drug development professionals on the discovery, mechanisms, and experimental validation of Growth Hormone-Releasing Peptides (GHRPs), from their synthetic origins to the landmark identification of the endogenous ligand, ghrelin.

Executive Summary

The regulation of growth hormone (GH) secretion is a complex physiological process orchestrated by a delicate interplay of hypothalamic and peripheral factors. For decades, Growth Hormone-Releasing Hormone (GHRH) and Somatostatin were considered the primary regulators. However, the landscape of somatotropic regulation was irrevocably altered by the discovery of a novel class of synthetic molecules known as Growth Hormone-Releasing Peptides (GHRPs). These small, synthetic peptides, originating from the chemical modification of met-enkephalin, demonstrated a potent and specific ability to stimulate GH release through a distinct receptor and signaling pathway. This technical guide provides an in-depth historical account of the discovery of GHRPs, details the key experimental protocols that elucidated their function, presents comparative quantitative data on their efficacy, and visualizes the critical pathways and workflows that defined this field of research. The journey from the first synthetic GHRPs to the eventual isolation of the endogenous ligand, ghrelin, represents a triumph of physiological research and a paradigm of "reverse pharmacology."

A Historical Timeline of Discovery

The path to understanding GHRPs was not linear but rather a convergence of endocrinological research spanning several decades. The initial hypothesis of hypothalamic control over the pituitary gland, proposed by Geoffrey Harris, laid the groundwork for the eventual isolation of hypothalamic releasing and inhibiting hormones. This culminated in the characterization of Somatostatin in 1973 and GHRH in 1982, discoveries for which Roger Guillemin and Andrew V. Schally were jointly awarded the Nobel Prize in Physiology or Medicine in 1977.

It was within this context that a new class of synthetic GH secretagogues emerged. In the late 1970s, the work of Cyril Bowers and Frank Momany led to the generation of synthetic opioid peptide derivatives that, unexpectedly, promoted the release of GH from the anterior pituitary.[1] These molecules, born from the chemical modification of met-enkephalin, were the first Growth Hormone-Releasing Peptides (GHRPs).[1]

Key milestones in the history of GHRPs are summarized below[2]:

-

1973: Isolation of Somatostatin, the primary inhibitor of GH release.[2]

-

1976: Discovery of the first unnatural, synthetic Growth Hormone-Releasing Peptides (GHRPs).[2]

-

1982: Isolation and characterization of Growth Hormone-Releasing Hormone (GHRH).[2]

-

1984: The hypothesis is put forth that a natural GHRP, distinct from GHRH, exists.[2]

-

1990: The synergistic action of GHRP and GHRH on GH release is demonstrated in humans.[2]

-

1996: The Growth Hormone Secretagogue Receptor (GHS-R) is discovered and cloned.[2]

-

1999: The endogenous ligand for the GHS-R, named "ghrelin," is isolated and identified from the stomach.[2]

Key Experimental Protocols

The characterization of GHRPs and their mechanism of action was dependent on a series of robust experimental protocols. These methodologies allowed researchers to move from initial observations of GH release to a detailed understanding of the underlying cellular and molecular events.

In Vitro GH Secretion Assay from Primary Pituitary Cell Culture

A foundational technique to demonstrate the direct action of GHRPs on pituitary somatotrophs was the primary pituitary cell culture.

Methodology:

-

Tissue Harvesting: Anterior pituitary glands are aseptically removed from rats (e.g., postnatal day 8 CD® IGS rats).[3][4]

-

Dissociation: The tissue is minced into small fragments and enzymatically dissociated.[5] This typically involves incubation with enzymes such as trypsin (e.g., 1 mg/ml for 15 minutes) followed by neuraminidase and EDTA to create a single-cell suspension.[5]

-

Cell Plating: The dispersed cells are suspended in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium with fetal calf serum) and plated onto multi-well plates at a specific density (e.g., 2-5 x 10⁵ cells/well).[5][6]

-

Culture and Acclimatization: Cells are incubated at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours to allow for attachment and recovery.[6]

-

Stimulation: The culture medium is replaced with a serum-free medium containing varying concentrations of the GHRP to be tested (e.g., GHRP-6 at 10⁻⁸, 10⁻⁷, 10⁻⁶ M).[7] Control wells receive the vehicle alone. For synergy experiments, GHRH is added with or without the GHRP.

-

Sample Collection and Analysis: At specified time points (e.g., 15, 30, 60 minutes), the culture medium is collected.[7] The concentration of GH in the medium is then quantified using a specific radioimmunoassay (RIA) or ELISA.[8]

Competitive Radioligand Binding Assay for the GHS-Receptor

The discovery of the GHS-R in 1996 was a pivotal moment, and radioligand binding assays became crucial for characterizing the interaction of various GHRPs with this receptor.[2]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the GHS-R1a (e.g., HEK293 or COS-7 cells) or from tissues with high receptor density like the pituitary and hypothalamus.[9] The cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.[10]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[11] Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³⁵S]MK-0677), and varying concentrations of the unlabeled competing GHRP.[9][12]

-

Incubation: The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[11]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters.[10][11] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).[13] The Ki (inhibition constant), a measure of the affinity of the unlabeled ligand for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]

Purification and Identification of Ghrelin

The culmination of GHRP research was the identification of the endogenous ligand, a process termed "reverse pharmacology."

Methodology:

-

Tissue Extraction: A large quantity of tissue, unexpectedly found to be the stomach, is homogenized in an acidic solution.[14][15]

-

Screening Assay: A functional assay is established using a cell line stably expressing the GHS-R.[15] The assay measures a downstream signaling event, such as an increase in intracellular calcium, upon receptor activation.[15]

-

Fractionation and Purification: The tissue extract is subjected to multiple rounds of purification, including gel filtration and various forms of high-performance liquid chromatography (HPLC), such as ion-exchange and reverse-phase HPLC.[14][15]

-

Activity-Guided Purification: After each purification step, the resulting fractions are tested in the screening assay. Only the active fractions are carried forward to the next purification step.

-

Structural Analysis: Once a pure, active substance is isolated, its amino acid sequence is determined by protein sequencing. The unique post-translational modification (n-octanoylation at Serine-3) is identified using mass spectrometry.[15]

Signaling Pathways of GHRPs

GHRPs exert their effects by binding to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR).[1][2] The canonical signaling pathway activated upon ligand binding is the Gαq/11 pathway.[16][17]

Upon binding of a GHRP or ghrelin, the GHS-R1a undergoes a conformational change, leading to the activation of the Gq/11 protein.[18] The activated Gαq subunit then stimulates phospholipase C (PLC).[1][16] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16][19]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[19] The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the exocytosis of GH-containing vesicles from the somatotroph cells.[7]

Quantitative Data and Comparative Efficacy

The development of various synthetic GHRPs has allowed for a comparative analysis of their potency and receptor affinity. Potency is often measured as the EC₅₀ (half-maximal effective concentration) for GH release in vitro, while receptor affinity is determined by the Ki (inhibition constant) from competitive binding assays.

| Peptide | EC₅₀ (GH Release) | Ki (GHS-R1a Binding) | Cell/System | Reference(s) |

| GHRP-6 | ~8.0 nM | ~2213 nM (BHK cells) | Rat Pituitary Cells | [9] |

| GHRP-2 | ~1.09 ng/mL | - | In vivo (children) | [20] |

| Hexarelin | - | - | In vivo (humans) | [21] |

| Ipamorelin | - | Lower affinity than GHRP-6 | BHK cells | [9] |

| MK-0677 | ~0.4 nM | ~384 nM (BHK cells) | Rat Pituitary Cells | [9] |

| NN703 | ~2.1 nM | ~7856 nM (BHK cells) | Rat Pituitary Cells | [9] |

Note: Values can vary significantly between studies due to different experimental conditions, cell types, and assay methodologies. This table provides a representative comparison.

Conclusion

The discovery and characterization of Growth Hormone-Releasing Peptides represent a significant advancement in the field of endocrinology. From their serendipitous origins as synthetic enkephalin analogs to the deliberate and methodical search that unveiled their dedicated receptor and the endogenous ligand, ghrelin, the story of GHRPs is a compelling narrative of scientific inquiry. The detailed experimental protocols developed to study these peptides have not only elucidated a novel system of GH regulation but have also provided invaluable tools for drug discovery and development. The quantitative data clearly demonstrate the high potency of these synthetic molecules, and the elucidation of their signaling pathway has opened new avenues for therapeutic intervention in states of GH deficiency and other metabolic disorders. This technical guide serves as a testament to the foundational research that has shaped our current understanding of this critical physiological system.

References

- 1. peptideslabuk.com [peptideslabuk.com]

- 2. ghs-r1a.com [ghs-r1a.com]

- 3. sciencellonline.com [sciencellonline.com]

- 4. Rat Pituitary Cells (RPC) [sciencellonline.com]

- 5. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Growth hormone releasing peptide (GHRP-6) stimulates phosphatidylinositol (PI) turnover in human pituitary somatotroph cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 14. karger.com [karger.com]

- 15. Structural divergence of human ghrelin. Identification of multiple ghrelin-derived molecules produced by post-translational processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of growth hormone-releasing peptide-2: a phase I study in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of GHRP-2 and hexarelin, two synthetic GH-releasing peptides, on GH, prolactin, ACTH and cortisol levels in man. Comparison with the effects of GHRH, TRH and hCRH - PubMed [pubmed.ncbi.nlm.nih.gov]

GHRP-6: A Technical Guide to its Function in Cellular Repair and Tissue Regeneration

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Growth Hormone-Releasing Peptide-6 (GHRP-6) is a synthetic hexapeptide that has garnered significant scientific interest for its potent ability to stimulate growth hormone (GH) secretion. Initially developed to investigate GH regulation, subsequent research has unveiled a broader spectrum of pharmacological activities, particularly in cytoprotection and tissue regeneration. These effects appear to be mediated through both GH-dependent and GH-independent pathways, positioning GHRP-6 as a promising candidate for therapeutic development in various fields, including wound healing, cardiology, and neurobiology. This document provides an in-depth technical overview of the molecular mechanisms, experimental evidence, and quantitative data supporting the role of GHRP-6 in cellular repair and regeneration.

Introduction to GHRP-6

Growth Hormone-Releasing Peptide-6 is a small, synthetic met-enkephalin (B1676343) analogue composed of six amino acids (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2).[1][2] It belongs to a class of compounds known as Growth Hormone Secretagogues (GHSs).[1] Unlike the endogenous Growth Hormone-Releasing Hormone (GHRH), GHRP-6 acts as a synthetic mimetic of ghrelin, the natural ligand for the Growth Hormone Secretagogue Receptor (GHS-R1a).[1][2][3] By activating this receptor, GHRP-6 potently stimulates the release of GH from the anterior pituitary gland.[4][5][6] Beyond this primary endocrine function, GHRP-6 exhibits direct protective effects on various cell types, which are not solely dependent on the GH/IGF-1 axis.[7][8] These pleiotropic actions involve interactions with other receptors, such as CD36, and the modulation of key intracellular signaling pathways involved in inflammation, apoptosis, and fibrosis.[7][9][10]

Core Mechanisms of Action

GHRP-6 exerts its regenerative effects through a dual mechanism, involving both the stimulation of the GH/IGF-1 axis and direct, GH-independent cytoprotective actions.

GH-Dependent Pathway

The primary and most well-documented mechanism of GHRP-6 is the stimulation of GH release.[5][6] This process is initiated by the binding of GHRP-6 to the GHS-R1a, a G-protein coupled receptor located in the hypothalamus and pituitary gland.[2][5] This interaction triggers a specific intracellular signaling cascade distinct from the GHRH pathway.[2]

-

Receptor Binding and Signal Transduction: Activation of GHS-R1a by GHRP-6 leads to the stimulation of Phospholipase C (PLC).[2]

-

Second Messenger Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]

-

Calcium Mobilization and GH Release: IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). The subsequent rise in intracellular Ca2+ is a critical step that stimulates the fusion of GH-containing vesicles with the cell membrane, resulting in a pulsatile release of GH.[5][11][12]

-

IGF-1 Production: The elevated circulating GH levels then stimulate the liver and other peripheral tissues to produce Insulin-like Growth Factor 1 (IGF-1), a key mediator of anabolic and regenerative processes, including muscle growth and tissue repair.[2][4][13]

GH-Independent Cytoprotective Pathways

Mounting evidence demonstrates that GHRP-6 possesses direct protective properties in various tissues, independent of GH secretion.[7][8] These effects are mediated by binding to the CD36 receptor and modulating anti-inflammatory, anti-fibrotic, and pro-survival signaling cascades.[7][9]

-

Anti-Inflammatory Action: GHRP-6 has been shown to blunt the expression and activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines.[4][7][12] This action helps to create a more favorable environment for tissue repair.

-